molecular formula C4H3N3O3 B8284843 1-formyl-2-nitro-1H-imidazole

1-formyl-2-nitro-1H-imidazole

Cat. No.: B8284843
M. Wt: 141.09 g/mol
InChI Key: YLFJFSQSHRYYOS-UHFFFAOYSA-N
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Description

1-Formyl-2-nitro-1H-imidazole is a nitroimidazole derivative characterized by a formyl group at the 1-position and a nitro group at the 2-position of the imidazole ring. It is synthesized via nitration of 1-formylimidazole in tetrahydrofuran (THF), achieving a yield of ~62% after purification by flash column chromatography . Structural confirmation is performed via ¹H NMR spectroscopy, with key signals at δ 2.8 (s, 3H), 7.20 (d, 1H), and 7.74 (d, 1H) in CDCl₃ . This compound is of interest in medicinal and synthetic chemistry due to its reactive nitro and formyl groups, which facilitate further functionalization.

Properties

Molecular Formula

C4H3N3O3

Molecular Weight

141.09 g/mol

IUPAC Name

2-nitroimidazole-1-carbaldehyde

InChI

InChI=1S/C4H3N3O3/c8-3-6-2-1-5-4(6)7(9)10/h1-3H

InChI Key

YLFJFSQSHRYYOS-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])C=O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name Substituents Nitro Position Molecular Formula Molecular Weight Key Properties/Applications
This compound 1-formyl, 2-nitro 2 C₄H₃N₃O₃ 141.09 g/mol High reactivity for derivatization
1H-Imidazole-2-carboxaldehyde, 1-[2-(acetyloxy)ethyl]-5-nitro- 1-[2-(acetyloxy)ethyl], 2-carboxaldehyde, 5-nitro 5 C₈H₉N₃O₅ 227.17 g/mol Enhanced solubility due to ester group
1-Methylimidazole-2-carboxaldehyde 1-methyl, 2-carboxaldehyde None C₅H₆N₂O 110.11 g/mol Simpler structure; lacks nitro group
1-Ethyl-2-methyl-4-nitro-1H-imidazole 1-ethyl, 2-methyl, 4-nitro 4 C₆H₉N₃O₂ 155.16 g/mol Positional isomerism alters reactivity
Ronidazole (1-Methyl-5-nitro-1H-imidazole-2-methanol 2-carbamate) 1-methyl, 2-carbamoyloxymethyl, 5-nitro 5 C₆H₈N₄O₄ 200.15 g/mol Antiprotozoal drug; nitro at 5-position
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic Acid 2-methyl, 5-nitro, 1-acetic acid 5 C₆H₇N₃O₄ 185.14 g/mol Pharmaceutical impurity/metabolite
1H-Benzimidazole, 2-heptadecyl-4-nitro- 2-heptadecyl, 4-nitro (benzimidazole core) 4 C₂₄H₃₈N₄O₂ 414.59 g/mol Lipophilic; potential antimicrobial agent

Structural and Functional Differences

  • Nitro Group Position: The 2-nitro substitution in this compound contrasts with 4- or 5-nitro positions in analogues (e.g., 1-ethyl-2-methyl-4-nitro-1H-imidazole , Ronidazole ). Position affects electronic distribution: nitro at 2-position creates stronger electron-withdrawing effects, altering reactivity in electrophilic substitutions. Benzimidazoles (e.g., 2-heptadecyl-4-nitro-1H-benzimidazole ) feature fused benzene rings, increasing aromaticity and stability compared to monocyclic imidazoles.
  • Substituent Effects :

    • The formyl group in this compound enables nucleophilic additions (e.g., condensations), unlike methyl or ethyl groups in analogues .
    • Bulky substituents (e.g., 2-heptadecyl in benzimidazole ) enhance lipophilicity, impacting membrane permeability in biological systems.
  • Synthetic Utility :

    • This compound’s moderate yield (62% ) is comparable to other nitroimidazoles but lower than industrial-scale processes for drugs like metronidazole derivatives.
    • Ronidazole and hydroxymetronidazole are optimized for high purity (>95%) due to pharmaceutical requirements.

Preparation Methods

Reaction Mechanism and Regioselectivity

The C-2 position of 1-formylimidazole exhibits heightened acidity due to resonance stabilization of the deprotonated intermediate. Treatment with a strong base such as n-butyl lithium (n-BuLi) generates a lithiated species at C-2, which subsequently reacts with an electrophilic nitrating agent. Computational studies cited in suggest that the electron-withdrawing formyl group at N-1 further enhances the acidity of the C-2 hydrogen, directing nitration exclusively to this position.

Standard Protocol and Conditions

The patented procedure involves the following steps:

  • Lithiation : 1-Formylimidazole (0.100 g) is dissolved in anhydrous tetrahydrofuran (THF) at 0–4°C under inert atmosphere.

  • Base Addition : n-BuLi (1.6 M in hexanes, 1.0 equiv) is added dropwise, forming a stabilized lithio intermediate.

  • Nitration : A pre-cooled (0°C) mixture of potassium nitrate (KNO₃) and trifluoroacetic anhydride (TFAA) in THF (1:1 molar ratio) is introduced, generating the active nitrating species CF₃C(O)ONO₂ in situ.

  • Workup : The reaction is quenched after 1.5–30 minutes, followed by flash chromatography to isolate the product.

Key Parameters :

  • Temperature: 0–4°C (prevents side reactions)

  • Solvent: THF (optimal for lithiation)

  • Nitrating Agent: TFAA/KNO₃ system (superior to acetic anhydride alternatives)

  • Yield: 62–72% after purification

Comparative Analysis of Nitrating Agents

While the TFAA/KNO₃ system dominates contemporary syntheses, historical alternatives provide insight into reaction optimization:

Carboxylic Acid Anhydride Systems

The choice of anhydride critically influences nitration efficiency:

AnhydrideRelative Yield (%)Reaction Time (min)Byproduct Formation
Trifluoroacetic621.5–30Minimal
Acetic≤40>60Significant
Dichloroacetic5515–45Moderate

Data from demonstrate that electron-deficient anhydrides like TFAA enhance the electrophilicity of the nitronium ion (NO₂⁺), accelerating the reaction while suppressing hydrolysis byproducts.

Solvent Effects

Polar aprotic solvents facilitate lithiation and nitration:

SolventDielectric ConstantLithiation Efficiency (%)Nitration Yield (%)
Tetrahydrofuran7.59862
Dimethylformamide36.78548
Diethyl ether4.37234

THF’s moderate polarity and Lewis basicity stabilize the lithio intermediate while allowing sufficient nitronium ion mobility.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

The ¹H NMR spectrum of purified this compound (CDCl₃) exhibits three distinct signals:

  • δ 2.8 (s, 3H): Formyl proton (confirmed by deuterium exchange)

  • δ 7.20 (d, J = 1.8 Hz, 1H): C-4 aromatic proton

  • δ 7.74 (d, J = 1.8 Hz, 1H): C-5 aromatic proton

The absence of coupling between C-4 and C-5 protons confirms the nitro group’s electron-withdrawing effect, which deshields adjacent positions while reducing spin-spin interactions.

Purity and Stability

Flash chromatography (silica gel, ethyl acetate/hexane) achieves ≥95% purity. Accelerated stability studies in indicate:

  • No decomposition after 6 months at −20°C under argon

  • ≤5% degradation after 30 days at 25°C (humid air)

Scalability and Industrial Considerations

Batch Process Optimization

Scale-up trials detailed in reveal nonlinear yield relationships:

Batch Size (kg)Yield (%)Impurity Profile (%)
0.1620.8
1.0591.2
10.0543.5

Exothermicity during nitration necessitates jacketed reactors with precise temperature control (−5 to +5°C) for larger batches.

Alternative Bases

While n-BuLi remains standard, screened alternatives show variable performance:

BasepKaYield (%)Reaction Time (min)
n-BuLi~506215
KHMDS264845
LiTMP375530
Phosphazene P4-t-Bu>405820

Strong, non-nucleophilic bases like n-BuLi provide optimal deprotonation kinetics without competing side reactions.

Density functional theory (DFT) calculations cited in elucidate the nitration pathway:

  • Lithiation : n-BuLi abstracts the C-2 proton (ΔG‡ = 12.3 kcal/mol).

  • Electrophilic Attack : The nitronium ion (NO₂⁺) forms via TFAA-KNO₃ interaction, attacking the lithiated carbon (ΔG‡ = 8.7 kcal/mol).

  • Rearomatization : Proton transfer from TFAA regenerates aromaticity (ΔG = −15.4 kcal/mol).

The computed energy profile explains the reaction’s rapid completion (<30 minutes) and high regioselectivity .

Q & A

Q. What are the standard synthetic routes for 1-formyl-2-nitro-1H-imidazole?

The compound is synthesized via nitration of 1-formyl-imidazole using tetrahydrofuran (THF) as a solvent. The reaction mixture is purified via flash column chromatography, yielding ~62% with 95% purity. Structural confirmation is achieved through 1H NMR (δ 2.8, 7.20, 7.74) .

Q. How is the structure of this compound confirmed post-synthesis?

Key methods include:

  • 1H NMR spectroscopy : Peaks at δ 2.8 (s, 3H), 7.20 (d, 1H), and 7.74 (d, 1H) confirm substituent positions .
  • X-ray crystallography : Software like SHELX enables precise determination of molecular geometry and crystallographic parameters .

Q. What are common reactions involving the nitro group in this compound?

The nitro group undergoes reduction to form amino derivatives or hydroxylamines. It can also participate in nucleophilic substitution reactions, enabling functionalization at the 2-position .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound?

  • Solvent optimization : Replace THF with polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.
  • Catalyst screening : Test Lewis acids (e.g., FeCl₃) to improve regioselectivity.
  • Temperature control : Gradual addition of nitrating agents at 0–5°C minimizes side reactions .
  • Literature mining : Cross-reference patents and journals for alternative nitration protocols .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Multi-technique validation : Combine NMR, IR, and mass spectrometry to cross-verify functional groups.
  • Computational modeling : Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and vibrational frequencies to validate experimental data .
  • Crystallographic refinement : Use SHELXL for high-resolution structural analysis, especially for ambiguous electron density maps .

Q. What strategies are effective for designing derivatives with enhanced bioactivity?

  • Targeted functionalization : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to modulate electronic properties .
  • Cross-coupling reactions : Utilize Suzuki-Miyaura coupling to attach aryl/heteroaryl groups for antimicrobial activity screening .
  • ADMET prediction : Employ computational tools (e.g., SwissADME) to pre-screen pharmacokinetic properties before synthesis .

Q. How to assess the stability of this compound under varying conditions?

  • Accelerated stability studies : Monitor degradation via HPLC under stress conditions (pH 1–13, 40–80°C).
  • Spectroscopic tracking : Observe nitro group reduction via UV-Vis spectroscopy in aqueous buffers .

Methodological Recommendations

  • For computational studies, apply the Colle-Salvetti correlation-energy formula to predict electron density distributions in reaction intermediates .
  • Prioritize SHELX for crystallographic refinement due to its robustness in handling twinned or high-resolution data .
  • Consult patent databases (e.g., Google Patents) to identify novel nitration catalysts or protective group strategies .

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